molecular formula C24H23ClO3 B12796999 Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester CAS No. 112474-03-0

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

Cat. No.: B12796999
CAS No.: 112474-03-0
M. Wt: 394.9 g/mol
InChI Key: QCTLXYDJUJUAGC-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structural components, including a benzene ring, a chloro-substituted acetic acid moiety, and a phenoxyphenyl group. Its chemical structure imparts specific physical and chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzeneacetic acid derivatives, chlorinating agents, and phenoxyphenyl compounds.

    Chlorination: The benzeneacetic acid derivative undergoes chlorination using reagents like thionyl chloride or phosphorus trichloride to introduce the chloro group at the desired position.

    Esterification: The chlorinated intermediate is then subjected to esterification with (3-phenoxyphenyl)methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The presence of the chloro and phenoxyphenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
  • Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (4-phenoxyphenyl)methyl ester

Uniqueness

Benzeneacetic acid, 3-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is unique due to the specific positioning of the chloro and phenoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

112474-03-0

Molecular Formula

C24H23ClO3

Molecular Weight

394.9 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2-(3-chlorophenyl)-3-methylbutanoate

InChI

InChI=1S/C24H23ClO3/c1-17(2)23(19-9-7-10-20(25)15-19)24(26)27-16-18-8-6-13-22(14-18)28-21-11-4-3-5-12-21/h3-15,17,23H,16H2,1-2H3

InChI Key

QCTLXYDJUJUAGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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